molecular formula C17H13F2NO4 B2834851 2,6-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 2034482-04-5

2,6-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2834851
CAS No.: 2034482-04-5
M. Wt: 333.291
InChI Key: KWEOGFDHFZSZMG-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions Additionally, it contains a hydroxyethyl group attached to the nitrogen atom, which is further substituted with two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with 2,6-difluorobenzoic acid, the carboxylic acid group can be converted to an amide using reagents like thionyl chloride followed by reaction with an amine.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.

    Attachment of Furan Rings: The furan rings can be attached through a series of coupling reactions, possibly involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structure and functional groups.

    Materials Science: As a building block for the synthesis of novel polymers or materials with specific properties.

    Biological Research: As a probe or ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the hydroxyethyl and furan substituents.

    N-(2-hydroxyethyl)benzamide: Lacks the fluorine and furan substituents.

    2,6-difluoro-N-(2-hydroxyethyl)benzamide: Lacks the furan substituents.

Uniqueness

2,6-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to the combination of fluorine atoms, hydroxyethyl group, and furan rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4/c18-12-3-1-4-13(19)15(12)16(21)20-10-17(22,11-6-8-23-9-11)14-5-2-7-24-14/h1-9,22H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEOGFDHFZSZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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